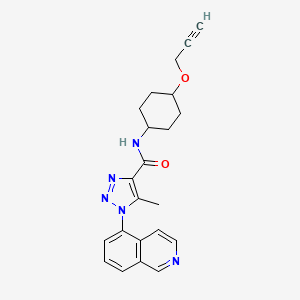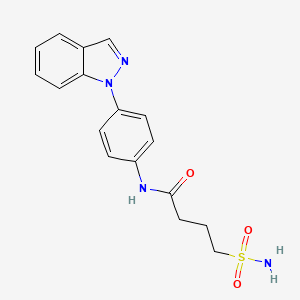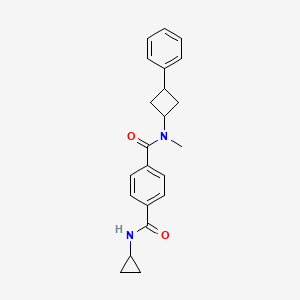
1-isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide is a synthetic compound that has been the subject of scientific research due to its potential use in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide involves the inhibition of different enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C and cyclin-dependent kinase 4, which are involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide has been shown to have different biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, which is a process of programmed cell death. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of these diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide in lab experiments include its high potency and specificity towards its target enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, which need to be carefully evaluated.
Future Directions
There are several future directions for the research on 1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide. One of the directions is the development of more potent and selective analogs of this compound for different applications. Another direction is the evaluation of the potential use of this compound in combination with other drugs for cancer treatment or neurodegenerative diseases. Additionally, the potential use of this compound in other fields such as infectious diseases and autoimmune diseases needs to be explored.
Synthesis Methods
1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide has been synthesized using different methods. One of the methods involves the reaction of 1-isoquinolinecarboxylic acid with 4-prop-2-yn-1-ylcyclohexan-1-ol to form the corresponding ester. The ester is then reacted with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid to form the desired compound.
Scientific Research Applications
1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide has been studied for its potential use in various fields such as cancer research and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
1-isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-3-13-29-18-9-7-17(8-10-18)24-22(28)21-15(2)27(26-25-21)20-6-4-5-16-14-23-12-11-19(16)20/h1,4-6,11-12,14,17-18H,7-10,13H2,2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNODXYNKNKICKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2C=CN=C3)C(=O)NC4CCC(CC4)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(2-fluorophenyl)cyclobutyl]methyl]-7-hydroxybicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7434551.png)
![1-(4-cyanophenyl)-2,5-dimethyl-N-(1-methyl-8-oxa-1-azaspiro[4.5]decan-3-yl)pyrrole-3-carboxamide](/img/structure/B7434565.png)
![5-[1-(7-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7434566.png)

![N-ethyl-4-[[2-[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]-2-oxoacetyl]amino]-3-methylbenzamide](/img/structure/B7434578.png)
![Methyl 6-[(5-benzyl-1-methylimidazol-2-yl)methylamino]-2-methylpyridine-3-carboxylate](/img/structure/B7434582.png)



![3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434618.png)
![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone](/img/structure/B7434628.png)
![N-[(6-fluoro-4-methylpyridin-3-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide](/img/structure/B7434636.png)
![2-[3-(diethylamino)pyrrolidin-1-yl]-2-oxo-N-(1,3,3-trimethylpiperidin-4-yl)acetamide](/img/structure/B7434640.png)
